

An In-Depth Technical Guide to 1,1,1-Trimethoxy-2-methylpropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,1-Trimethoxy-2-methylpropane**

Cat. No.: **B1345135**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **1,1,1-trimethoxy-2-methylpropane** (CAS No. 52698-46-1), also known as trimethyl orthoisobutyrate. This orthoester is a valuable reagent in organic synthesis, primarily utilized as a protective group for carboxylic acids and as a precursor for the formation of other functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It will delve into the compound's chemical and physical properties, detailed synthesis protocols, reaction mechanisms, and applications in complex molecule synthesis. Furthermore, this guide will cover essential safety and handling procedures, as well as the characterization of the compound through spectroscopic methods.

Introduction: The Utility of Orthoesters in Modern Synthesis

Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom.^[1] Their unique chemical reactivity makes them indispensable tools in the synthetic chemist's arsenal. While the orthoester functional group is found in a number of naturally occurring compounds with significant biological activities, their primary utility in a laboratory setting is as versatile synthetic intermediates.^[2] They are perhaps most renowned for their role as protecting groups for carboxylic acids, offering robust stability under basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions.^[3]

1,1,1-Trimethoxy-2-methylpropane, the subject of this guide, is a sterically hindered orthoester that offers specific advantages in certain synthetic contexts. Its isobutyryl core can influence the steric environment of reactions and provide a stable protecting group that can be selectively removed. This guide will provide the necessary technical details for its effective synthesis and application.

Physicochemical Properties of 1,1,1-Trimethoxy-2-methylpropane

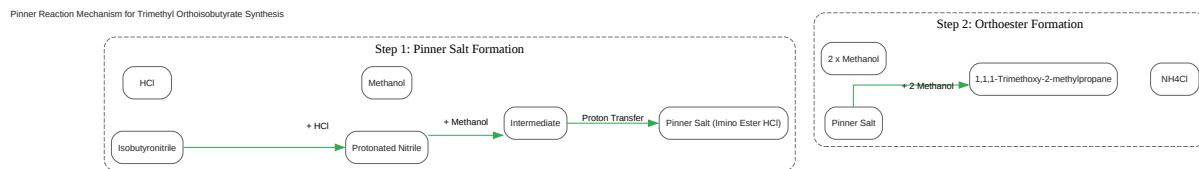
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. **1,1,1-Trimethoxy-2-methylpropane** is a colorless liquid with a characteristically pungent odor.^[3] It is soluble in common organic solvents such as ethanol and ether, but is sensitive to hydrolysis in the presence of water, particularly under acidic conditions.^[4]

Property	Value	Source(s)
CAS Number	52698-46-1	[5]
Molecular Formula	C ₇ H ₁₆ O ₃	
Molecular Weight	148.20 g/mol	[5]
Boiling Point	130-135 °C	[6]
Density	0.93 g/mL	[6]
Flash Point	Flammable liquid and vapor	[5]
InChIKey	BGLARIMANCDMQX-UHFFFAOYSA-N	
SMILES	CC(C)C(OC)(OC)OC	

Synthesis of 1,1,1-Trimethoxy-2-methylpropane: The Pinner Reaction

The most common and direct method for the synthesis of **1,1,1-trimethoxy-2-methylpropane** is the Pinner reaction.^[7] This reaction involves the acid-catalyzed addition of an alcohol to a

nitrile.[8] In this specific case, isobutyronitrile reacts with methanol in the presence of anhydrous hydrogen chloride.[2][9]


Causality of Experimental Choices in the Pinner Reaction

- Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[2] The intermediate Pinner salt, an imino ester hydrochloride, is highly susceptible to hydrolysis. Any water present will lead to the formation of the corresponding ester as a byproduct, significantly reducing the yield of the desired orthoester.[7]
- Acid Catalyst (Anhydrous HCl): Anhydrous hydrogen chloride serves as the catalyst. It protonates the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic attack by methanol.[9] Gaseous HCl is typically bubbled through the reaction mixture to ensure anhydrous conditions are maintained.[2]
- Excess Alcohol: An excess of the alcohol (methanol) is used to drive the reaction to completion, favoring the formation of the orthoester from the intermediate Pinner salt.[7]
- Low Temperature: The initial formation of the Pinner salt is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to prevent the thermal decomposition of the thermodynamically unstable imidium chloride salt.[7]

Reaction Mechanism

The Pinner reaction proceeds through a two-step mechanism:

- Formation of the Pinner Salt: The nitrile is activated by protonation with HCl. Methanol then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfer leads to the formation of the imino ester hydrochloride, also known as the Pinner salt.
- Conversion to the Orthoester: The Pinner salt then reacts with two more equivalents of methanol to form the final orthoester product, with the elimination of ammonium chloride.

[Click to download full resolution via product page](#)

Caption: Pinner Reaction Mechanism for Trimethyl Orthoisobutyrate Synthesis.

Experimental Protocol

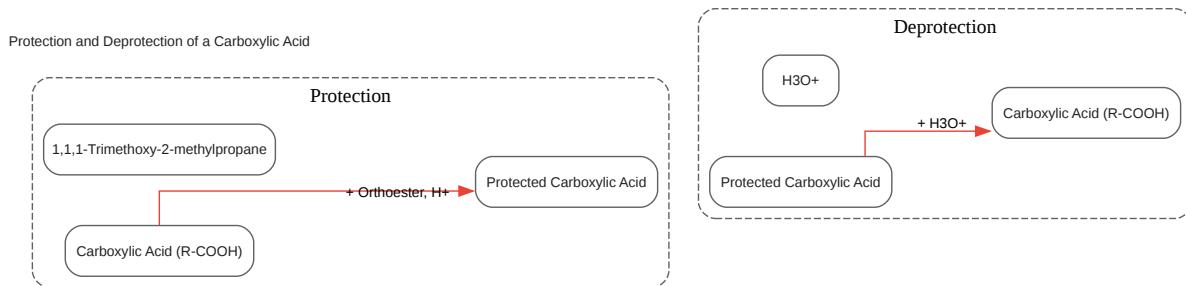
This is a representative protocol based on general Pinner reaction procedures. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

- Isobutyronitrile
- Anhydrous Methanol
- Anhydrous Diethyl Ether (or other suitable non-polar solvent)
- Hydrogen Chloride (gas)
- Sodium Methoxide solution (for neutralization)
- Anhydrous Sodium Sulfate (for drying)

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
- Charging of Reactants: The flask is charged with isobutyronitrile and a 3 to 4-fold molar excess of anhydrous methanol. Anhydrous diethyl ether can be used as a co-solvent.
- Pinner Salt Formation: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution. The reaction is monitored for the precipitation of the Pinner salt (imino ester hydrochloride).
- Alcoholysis to Orthoester: After the formation of the Pinner salt is complete, an additional portion of anhydrous methanol is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the alcoholysis of the Pinner salt to the orthoester.
- Workup: The reaction mixture is carefully neutralized with a cooled solution of sodium methoxide in methanol to a slightly basic pH. The precipitated ammonium chloride is removed by filtration.
- Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the solvent. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure **1,1,1-trimethoxy-2-methylpropane**.


Applications in Organic Synthesis

Protecting Group for Carboxylic Acids

One of the primary applications of **1,1,1-trimethoxy-2-methylpropane** is as a protecting group for carboxylic acids. The orthoester is stable to a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step syntheses where other functional groups need to be modified while the carboxylic acid remains intact.

Protection Mechanism: The protection is typically achieved by reacting the carboxylic acid with **1,1,1-trimethoxy-2-methylpropane** under acidic catalysis.

Deprotection Mechanism: The orthoester protecting group is readily removed by treatment with mild aqueous acid, which hydrolyzes it back to the carboxylic acid.[4]

[Click to download full resolution via product page](#)

Caption: Protection and Deprotection of a Carboxylic Acid.

Role in Drug Development and Heterocycle Synthesis

Orthoesters, including trimethyl orthobutyrate (a close analog), are utilized in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[10] For instance, they can be used in condensation reactions to form imidazole rings, a common motif in drug molecules.[10] The pH-sensitive nature of the orthoester linkage has also been explored in drug delivery systems, where the orthoester acts as a linker that is stable at physiological pH but hydrolyzes in the acidic environment of endosomes to release a therapeutic agent.[9]

While a specific, high-profile example of **1,1,1-trimethoxy-2-methylpropane** in a marketed drug synthesis is not readily available in the public literature, its utility as a building block and protecting group in the synthesis of complex organic molecules makes it a relevant compound for drug discovery and development pipelines.

Spectroscopic Characterization

Note: As experimental spectra for **1,1,1-trimethoxy-2-methylpropane** are not publicly available, the following interpretations are based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,1,1-trimethoxy-2-methylpropane** is expected to be relatively simple and highly characteristic.

- -OCH₃ protons: A sharp singlet corresponding to the nine equivalent protons of the three methoxy groups. The chemical shift would be expected in the range of δ 3.0-3.5 ppm.
- -CH- proton: A septet (or multiplet) for the single proton on the carbon adjacent to the orthoester. This would be coupled to the six protons of the two methyl groups. The expected chemical shift is in the range of δ 1.8-2.5 ppm.
- -CH(CH₃)₂ protons: A doublet for the six equivalent protons of the two methyl groups, coupled to the single adjacent methine proton. The expected chemical shift is in the range of δ 0.9-1.2 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum would provide further confirmation of the structure.

- Orthoester Carbon (C(OCH₃)₃): This quaternary carbon would appear as a singlet at a downfield chemical shift, likely in the range of δ 110-120 ppm.
- -OCH₃ Carbons: A single resonance for the three equivalent methoxy carbons, expected in the range of δ 48-55 ppm.
- -CH- Carbon: The methine carbon would appear as a singlet in the range of δ 30-40 ppm.
- -CH(CH₃)₂ Carbons: A single resonance for the two equivalent methyl carbons, expected in the upfield region of the spectrum, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H and C-O stretching frequencies.

- C-H stretching: Strong absorptions in the 2950-2850 cm^{-1} region due to the sp^3 C-H bonds of the methyl and methine groups.
- C-O stretching: Strong, characteristic absorptions in the 1150-1050 cm^{-1} region, indicative of the C-O single bonds of the orthoester functionality.
- Absence of C=O: A key feature would be the absence of a strong absorption in the 1750-1700 cm^{-1} region, confirming the absence of any carbonyl-containing impurities (e.g., the corresponding ester).

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M^+ at m/z 148) due to the facile fragmentation of the orthoester. Key fragmentation patterns would include the loss of a methoxy group ($-\text{OCH}_3$) to give a stable oxonium ion, which would be a prominent peak in the spectrum.

Safety and Handling

As a flammable organic liquid, **1,1,1-trimethoxy-2-methylpropane** requires careful handling to minimize risks.^[5] While specific toxicity data for this compound is not readily available, information from analogous orthoesters, such as trimethyl orthobutyrate, provides guidance.

[\[11\]](#)[\[12\]](#)

Hazard Summary:

- Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.^[5]
- Irritation: May cause skin, eye, and respiratory tract irritation.^[12]
- Ingestion: May be harmful if swallowed.^[13]

Recommended Handling Procedures:

- Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
- Skin Protection: A lab coat should be worn.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The compound is moisture-sensitive.
- Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[\[11\]](#) Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1,1,1-Trimethoxy-2-methylpropane is a valuable and versatile orthoester with important applications in modern organic synthesis, particularly as a robust protecting group for carboxylic acids. Its synthesis via the Pinner reaction is a well-established and reliable method. A thorough understanding of its chemical properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development, including in the pursuit of new pharmaceutical agents. The principles and protocols described herein provide a solid foundation for chemists to incorporate this useful reagent into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1-Trimethoxy-2-methylpropane [oakwoodchemical.com]
- 2. youtube.com [youtube.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K

[pubs.rsc.org]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. 1,1,1-Trimethoxy-2-methylpropane | C7H16O3 | CID 40495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. C4H9Cl (CH₃)₂CH₂Cl 1-chloro-2-methylpropane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Trimethyl orthobutyrate - Safety Data Sheet [chemicalbook.com]
- 13. 1,1,1-Trimethoxy-2-methylpropane | CAS#:52698-46-1 | Chemsric [chemsrc.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,1,1-Trimethoxy-2-methylpropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345135#1-1-1-trimethoxy-2-methylpropane-cas-number-52698-46-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com